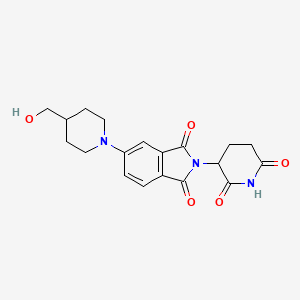

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione

Beschreibung

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both piperidinyl and isoindoline-dione moieties, which contribute to its diverse chemical properties and reactivity.

Eigenschaften

Molekularformel |

C19H21N3O5 |

|---|---|

Molekulargewicht |

371.4 g/mol |

IUPAC-Name |

2-(2,6-dioxopiperidin-3-yl)-5-[4-(hydroxymethyl)piperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C19H21N3O5/c23-10-11-5-7-21(8-6-11)12-1-2-13-14(9-12)19(27)22(18(13)26)15-3-4-16(24)20-17(15)25/h1-2,9,11,15,23H,3-8,10H2,(H,20,24,25) |

InChI-Schlüssel |

YHCSVEJVPNJOJB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

The preparation of this compound involves multi-step organic synthesis, primarily focusing on the construction of the isoindoline-1,3-dione scaffold and subsequent functionalization with the piperidinyl substituents. The key synthetic strategies are derived from patent literature and chemical building block suppliers, reflecting state-of-the-art methodologies.

Synthetic Route Summary

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of isoindoline-1,3-dione core | Phthalic anhydride + amine derivatives under reflux | Formation of isoindoline-1,3-dione intermediate |

| 2 | Introduction of 2,6-dioxopiperidin-3-yl substituent | Reaction with 3-aminoglutarimide or protected analogs | Substitution at 2-position |

| 3 | Attachment of 4-(hydroxymethyl)piperidin-1-yl group at 5-position | Nucleophilic substitution or Buchwald-Hartwig amination | Functionalization at 5-position |

| 4 | Purification and characterization | Chromatography, recrystallization | High purity compound (>95%) |

Detailed Synthetic Procedure

Preparation of Isoindoline-1,3-dione Core

The synthesis begins with the condensation of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione scaffold. This step typically involves heating phthalic anhydride with the amine under reflux in a suitable solvent such as acetic acid or toluene, promoting cyclization to the imide structure.

Functionalization at the 2-Position

The 2-position substitution with the 2,6-dioxopiperidin-3-yl moiety is achieved by reacting the isoindoline-1,3-dione intermediate with 3-aminoglutarimide or its derivatives. This nucleophilic substitution or amidation step is often facilitated by activating agents or under basic conditions to ensure selective attachment.

Purification and Characterization

After synthesis, the compound is purified using chromatographic techniques such as flash column chromatography or preparative HPLC. Final products are characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity, typically achieving ≥95% purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetic acid, toluene, DMF | Solvent choice affects yield and purity |

| Temperature | 80–120 °C | Reflux conditions common |

| Catalysts | Pd-based catalysts (for amination) | Used in Buchwald-Hartwig coupling |

| Reaction Time | 4–24 hours | Dependent on step and scale |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity |

Chirality and Isomer Considerations

The compound contains chiral centers, especially in the piperidinyl substituent. Synthetic routes often aim to obtain chirally pure or substantially chirally pure products, as indicated in patent WO1999047512A1. Enantiomeric purity is critical for biological activity and is typically controlled by using chiral starting materials or resolution techniques.

Summary Table of Key Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct condensation and substitution | Stepwise assembly from phthalic anhydride and amines | Straightforward, scalable | Requires careful control of reaction conditions |

| Palladium-catalyzed amination | Buchwald-Hartwig coupling for piperidine attachment | High regioselectivity, good yields | Requires expensive catalysts and inert atmosphere |

| Use of protected intermediates | Protecting groups on hydroxymethyl or amine functionalities | Prevents side reactions, improves purity | Additional steps for protection/deprotection |

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The isoindoline-dione moiety can be reduced to form isoindoline derivatives.

Substitution: The piperidinyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione include:

- 2-(2,6-Dioxopiperidin-3-yl)-4-(4-(3-hydroxypropyl)piperidin-1-yl)isoindoline-1,3-dione

- 2-(2,6-Dioxopiperidin-3-yl)-4-(4-(3-hydroxyethyl)piperidin-1-yl)isoindoline-1,3-dione .

Uniqueness

The uniqueness of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of piperidinyl and isoindoline-dione moieties allows for diverse applications and makes it a valuable compound for scientific research .

Biologische Aktivität

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione, also known by its CAS number 2229717-49-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H21N3O5

- Molecular Weight : 371.39 g/mol

- Purity : > 96%

- SMILES Notation : O=C1N(C2C(NC(CC2)=O)=O)C(C3=CC(N4CCC(CO)CC4)=CC=C31)=O

The compound features a complex structure that includes piperidine and isoindoline moieties, which are often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The National Cancer Institute (NCI) has conducted extensive screenings to evaluate its potential as an anticancer agent.

In Vitro Studies

In vitro assays have demonstrated significant cytotoxic effects against a range of human tumor cell lines. Notably:

- GI50 Values : The compound exhibited mean GI50 values around 15.72 µM across multiple cancer cell lines, indicating effective growth inhibition.

- Specific Cell Lines :

- Non-small cell lung cancer (HOP-62): GP = -17.47%

- CNS cancer (SF-539): GP = -49.97%

- Melanoma (MDA-MB-435): GP = -22.59%

- Ovarian cancer (OVCAR-8): GP = -27.71%

- Prostate cancer (DU-145): GP = -44.35%

- Breast cancer (MDA-MB-468): GP = -15.65%

These results suggest that the compound may be particularly potent against CNS and prostate cancers.

| Cell Line | GI50 Value (µM) | Growth Inhibition (%) |

|---|---|---|

| HOP-62 | <10 | -17.47 |

| SF-539 | <10 | -49.97 |

| MDA-MB-435 | <10 | -22.59 |

| OVCAR-8 | <10 | -27.71 |

| DU-145 | <10 | -44.35 |

| MDA-MB-468 | <10 | -15.65 |

The mechanism through which this compound exerts its anticancer effects is still under investigation, but preliminary findings suggest:

- Inhibition of Cell Proliferation : The compound appears to inhibit key pathways involved in cell cycle progression.

- Induction of Apoptosis : Evidence indicates that the compound may promote apoptotic pathways in cancer cells.

- Targeting Specific Proteins : The compound has been suggested to interact with proteins involved in tumor growth regulation, such as IKAROS Family Zinc Finger proteins, which play a role in hematopoiesis and immune response.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal evaluated the compound's effects on different cancer cell lines using a single-dose assay across approximately sixty lines:

- The study reported an average cell growth inhibition rate of 12.53% across tested lines.

- Further evaluations indicated that the compound could serve as a lead candidate for developing new synthetic agents aimed at treating resistant forms of cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.